molecular formula C23H23N5O3 B2593500 3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887454-70-8

3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2593500
CAS No.: 887454-70-8
M. Wt: 417.469
InChI Key: HMCNNJCKMDFHQG-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine core with substituents at positions 3, 8, 1, and 5. The 2,5-dimethylbenzyl group at position 3 and the furan-2-ylmethyl group at position 8 distinguish it from other derivatives in this family.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-7-8-15(2)17(10-14)12-28-21(29)19-20(25(4)23(28)30)24-22-26(16(3)11-27(19)22)13-18-6-5-9-31-18/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCNNJCKMDFHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CC5=CC=CO5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazopurine core, followed by the introduction of the benzyl and furan groups. Common reagents used in these reactions include alkyl halides, furan derivatives, and various catalysts to facilitate the formation of the desired bonds. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Implications

The following compounds share the imidazo[2,1-f]purine-dione scaffold but differ in substituents, leading to divergent biological activities:

Compound Name Substituents (Position) Key Biological Activities
Target Compound 3: 2,5-dimethylbenzyl; 8: furan-2-ylmethyl Theoretical affinity for 5-HT/D2 receptors; PDE inhibition (hypothesized)
Compound 5 (from Zagórska et al., 2016) 8: 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl High 5-HT₁A/D₂ receptor affinity; PDE4B1/PDE10A inhibition (IC₅₀: 10–50 nM)
1,7-Dimethyl-8-(2-hydroxyethyl)-derivative 8: 2-hydroxyethyl No reported receptor/PDE data; structural similarity suggests potential solubility advantages

Detailed Analysis:

Substituent Effects on Receptor Binding Target Compound: The 2,5-dimethylbenzyl group at position 3 may enhance lipophilicity and membrane permeability compared to smaller alkyl groups. Compound 5: The 6,7-dimethoxy-3,4-dihydroisoquinolin substituent at position 8 confers high selectivity for 5-HT₁A (Kᵢ: 12 nM) and D₂ receptors (Kᵢ: 28 nM) due to its rigid, planar structure mimicking endogenous ligands .

Phosphodiesterase (PDE) Inhibition Compound 5 demonstrates dual inhibition of PDE4B1 (IC₅₀: 32 nM) and PDE10A (IC₅₀: 18 nM), critical for neurodegenerative and psychiatric disorders. This activity is attributed to the electron-rich isoquinoline moiety enhancing enzyme interaction . The target compound lacks empirical PDE data, but its furan substituent’s electron-deficient nature may reduce PDE binding compared to Compound 3.

Physicochemical Properties

  • The hydroxyethyl group in the 1,7-dimethyl-8-(2-hydroxyethyl)-derivative improves aqueous solubility but may compromise blood-brain barrier penetration compared to the hydrophobic furan and dimethylbenzyl groups in the target compound .

Research Findings and Gaps

  • Compound 5 (Zagórska et al., 2016) is the closest analog with robust data, showing hybrid receptor/enzyme activity. Its structural framework suggests that modifying the 8-position substituent (e.g., replacing isoquinoline with furan) could tune selectivity .
  • Critical Knowledge Gaps: No direct studies on the target compound’s receptor binding or PDE inhibition. Limited data on furan-containing purine-diones; furan’s metabolic instability (e.g., CYP450 oxidation) may limit in vivo utility.

Biological Activity

The compound 3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule belonging to the imidazopurine family. This compound exhibits significant biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes a purine core fused with a furan and a dimethylbenzyl group, which may contribute to its unique pharmacological properties.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant and anxiolytic properties. For instance, research has shown that certain derivatives can act as selective serotonin receptor ligands (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . The compound's ability to modulate serotonin pathways suggests potential efficacy in treating mood disorders.

In preclinical models, compounds similar to this compound have demonstrated significant antidepressant-like activity in forced swim tests (FST) in mice . These findings highlight the need for further exploration into its mechanism of action and therapeutic potential.

Antimicrobial Activity

The biological activity of this compound may extend to antimicrobial properties. Similar compounds within the imidazo[2,1-f]purine class have shown broad-spectrum antimicrobial effects against various pathogens. For example, studies on related furan derivatives have demonstrated their ability to inhibit the growth of antibiotic-resistant bacterial strains . Investigating the antimicrobial efficacy of this compound could reveal new applications in infectious disease management.

The pharmacological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Serotonin Receptor Modulation : Interaction with serotonin receptors may lead to enhanced mood regulation.
  • Phosphodiesterase Inhibition : Inhibition of phosphodiesterase enzymes can result in increased levels of cyclic AMP (cAMP), contributing to mood elevation and anxiety reduction.

Study 1: Antidepressant Activity

A study involving a series of imidazo[2,1-f]purine derivatives highlighted the efficacy of certain compounds in reducing depressive-like behaviors in animal models. The tested compounds showed improved receptor affinity for 5-HT receptors and exhibited lower side effects compared to traditional antidepressants like fluoxetine .

Study 2: Antimicrobial Properties

In another investigation focused on related furan derivatives, the compounds displayed significant antimicrobial activity against resistant strains of bacteria. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

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